REACTION_SMILES
|
[O:13]=[CH:14][CH:15]([CH:16]([CH:17]([CH:18]([CH2:19][OH:20])[OH:21])[OH:22])[OH:23])[OH:24].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12].[O:25]=[CH:26][CH:27]([CH:28]([CH:29]([CH:30]([CH2:31][OH:32])[OH:33])[OH:34])[OH:35])[OH:36]>>[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12]
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(O)C(O)C(O)C(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:13]=[CH:14][CH:15]([CH:16]([CH:17]([CH:18]([CH2:19][OH:20])[OH:21])[OH:22])[OH:23])[OH:24].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12].[O:25]=[CH:26][CH:27]([CH:28]([CH:29]([CH:30]([CH2:31][OH:32])[OH:33])[OH:34])[OH:35])[OH:36]>>[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12]
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(O)C(O)C(O)C(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:13]=[CH:14][CH:15]([CH:16]([CH:17]([CH:18]([CH2:19][OH:20])[OH:21])[OH:22])[OH:23])[OH:24].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12].[O:25]=[CH:26][CH:27]([CH:28]([CH:29]([CH:30]([CH2:31][OH:32])[OH:33])[OH:34])[OH:35])[OH:36]>>[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12]
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(O)C(O)C(O)C(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:13]=[CH:14][CH:15]([CH:16]([CH:17]([CH:18]([CH2:19][OH:20])[OH:21])[OH:22])[OH:23])[OH:24].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12].[O:25]=[CH:26][CH:27]([CH:28]([CH:29]([CH:30]([CH2:31][OH:32])[OH:33])[OH:34])[OH:35])[OH:36]>>[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12]
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(O)C(O)C(O)C(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:13]=[CH:14][CH:15]([CH:16]([CH:17]([CH:18]([CH2:19][OH:20])[OH:21])[OH:22])[OH:23])[OH:24].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12].[O:25]=[CH:26][CH:27]([CH:28]([CH:29]([CH:30]([CH2:31][OH:32])[OH:33])[OH:34])[OH:35])[OH:36]>>[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12]
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(O)C(O)C(O)C(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |